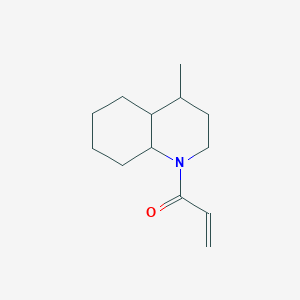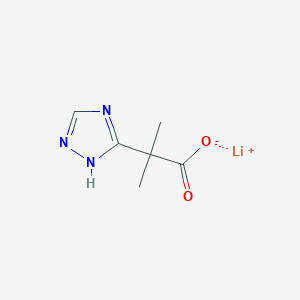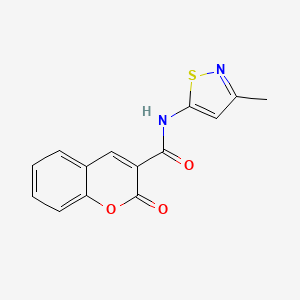![molecular formula C14H23F2NO4 B2497254 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2286721-25-1](/img/structure/B2497254.png)
3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex cyclohexenyl and cyclohexyl compounds involves multiple steps, including condensation reactions, reductions, and protection-deprotection strategies. For instance, the synthesis of related cyclohexenyl compounds involves Kondakof condensation, Diels-Alder reactions, and specific reduction techniques to achieve the desired molecular structure (Graille et al., 1980). Similar strategies might be applicable for the synthesis of 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized using techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the compound's molecular framework and functional groups, essential for understanding its chemical behavior and properties (Csende et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving cyclohexyl compounds can include cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are critical for modifying the compound's structure or synthesizing derivatives with specific functionalities. For example, cyclopropane fatty acids similar in structure have been synthesized and evaluated as inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
科学的研究の応用
Synthesis and Evaluation of Derivatives
- Synthesis of Amido-Connected Phosphocholines : A study described the synthesis of various fluorocarbon/fluorocarbon and fluorocarbon/hydrocarbon amido-connected phosphocholines derived from diaminopropanols and serine. These compounds show promising in vivo tolerance, indicating potential biomedical applications (Clary, Santaella, & Vierling, 1995).
Chemical Synthesis and Reactions
- Route to Dihydrocapsaicinoids : Research on the Huang-Minlon reduction of specific acid derivatives, including ones structurally related to the compound , shows potential in the synthesis of dihydrocapsaicinoids (Kaga, Miura, & Orito, 1989).
- Synthesis of Benzo[c]thiophenes : The study of acid-induced three-component reactions using compounds similar to 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for synthesizing benzo[c]thiophenes is notable (Bossio, Marcaccini, Pepino, & Torroba, 1996).
Applications in Organic Chemistry
- Oxidation Studies : A study involving the oxidation of 2-methylcyclohexanone, which is structurally related, reveals insights into the production of dicarboxylic acids, demonstrating its utility in organic synthesis (Atlamsani, Brégeault, & Ziyad, 1993).
- Alkylation Studies : The alkylation of benzene with cyclic ethers in superacidic media, involving compounds structurally related to the target compound, provides insights into potential applications in organic synthesis (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
特性
IUPAC Name |
3-(4,4-difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(8-11(18)19)9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSEJGSHNDFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)


![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)